molecular formula C9H12N2O2 B7856903 N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide

Cat. No.: B7856903
M. Wt: 180.20 g/mol
InChI Key: JXBIHEYWYAMPRU-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-(3-methoxyphenyl)ethanimidamide is an amidoxime derivative characterized by a 3-methoxyphenyl substituent attached to an ethanimidamide backbone. Amidoximes are known for diverse applications, including antimicrobial, anticancer, and metal-chelating activities, often modulated by substituent variations .

Properties

IUPAC Name

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBIHEYWYAMPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide serves as a versatile building block in organic synthesis. Its functional groups allow for modifications that lead to more complex molecules, making it valuable in drug development and materials science.

Biological Research

The compound's structure suggests potential interactions with enzymes, indicating its role as an enzyme inhibitor. This property is particularly relevant in the study of biochemical pathways and disease mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory processes and cancer progression, making it a candidate for therapeutic applications.
  • Antioxidant Properties : As a derivative of 2-methoxyphenols, it exhibits antioxidant activity, which is crucial in preventing oxidative stress-related conditions.

Pharmaceutical Applications

This compound is being investigated for its potential use in pharmaceuticals:

  • Drug Development : Its biological activities make it a candidate for developing new drugs targeting enzyme dysregulation linked to various diseases.
  • Quality Control Testing : The compound can be utilized in pharmaceutical testing procedures, including bioavailability studies and stability testing.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Organic ChemistryBuilding block for complex molecule synthesisFacilitates the creation of N-substituted amidoximes under mild conditions.
Biological ResearchPotential enzyme inhibitorMay reduce inflammation and slow cancer cell growth.
Pharmaceutical SciencesUsed in drug development and testingPromising results in antioxidant activity; potential therapeutic uses.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of this compound using assays like DPPH and ABTS. Results indicated significant radical scavenging activity, supporting its use in formulations aimed at oxidative stress-related diseases.

Case Study 2: Enzyme Inhibition

Research on the compound's interaction with specific enzymes demonstrated its potential as an anti-inflammatory agent. The inhibition of cyclooxygenase (COX) enzymes was observed, indicating a mechanism through which it could exert therapeutic effects against inflammatory diseases.

Mechanism of Action

The mechanism by which N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide exerts its effects involves the interaction with specific molecular targets. It acts as an enzyme inhibitor, binding to the active sites of enzymes and preventing their catalytic activity. The exact pathways and molecular targets vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Effects: 3-Methoxy vs. 4-Methoxy Derivatives

N’-Hydroxy-2-(4-methoxyphenyl)ethanimidamide (Compound 13)

  • Structure : Differs in the methoxy group position (para vs. meta).
  • Properties :
    • Melting point: 111–112°C (Lit. 110–111°C) .
    • Cytotoxicity: Demonstrated activity against E. coli, though exact potency data are unspecified .
  • Synthesis : Yielded 88% via reaction of the corresponding nitrile with hydroxylamine .

Key Insight : The para-methoxy analog exhibits a higher melting point compared to thiophene or pyridine analogs (see Table 1), suggesting enhanced crystallinity due to symmetrical substitution.

Substituent Electronic Effects: Electron-Withdrawing vs. Electron-Donating Groups

Chlorophenyl and Nitrophenyl Derivatives
  • 2-(4-Chlorophenyl)-N′-hydroxyethanimidamide (Compound 18): Yield: 58% .
  • N′-Hydroxy-2-(4-nitrophenyl)ethanimidamide (Compound 24) :

    • Yield: 93% .
    • Substituent: Strongly electron-withdrawing nitro group may improve oxidative stability but reduce solubility.
Ethoxy-Methoxyphenyl Derivatives
  • 2-(3-Ethoxy-4-methoxyphenyl)ethanimidamide (Compound 35) :
    • Yield: 68% .
    • Substituents: Bulky 3-ethoxy-4-methoxy groups introduce steric hindrance, possibly affecting binding interactions.

Heteroaromatic Ring Substitutions

Thiophene Analogs
  • N'-Hydroxy-2-(2-thienyl)ethanimidamide: Melting point: 68–74°C . Solubility: Likely higher in organic solvents due to the non-polar thiophene ring. Application: Used in metal coordination chemistry for synthesizing vic-dioxime complexes .
Pyridine Analogs
  • N′-Hydroxy-2-(3-pyridinyl)ethanimidamide: Substituent: Pyridine introduces basicity and hydrogen-bonding capability. Potential Use: Versatile ligand for transition metal complexes .

Functional Group Modifications

Thioether and Sulfonyl Derivatives
  • N'-hydroxy-2-((3-methoxyphenyl)thio)ethanimidamide hydrochloride :
    • Molecular Formula: C₉H₁₂N₂O₂S .
    • Structural Impact: Thioether linkage may enhance lipophilicity and membrane permeability.
Methylthio Derivatives
  • (1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide :
    • Melting point: 90–95°C .
    • Application: Intermediate in antibiotic and antitumor drug synthesis .

Table 1. Comparison of Selected Amidoxime Derivatives

Compound Name Substituent Melting Point (°C) Yield (%) Key Applications References
N’-Hydroxy-2-(4-methoxyphenyl)ethanimidamide 4-Methoxyphenyl 111–112 88 Antimicrobial
N'-Hydroxy-2-(2-thienyl)ethanimidamide 2-Thienyl 68–74 N/A Metal coordination chemistry
2-(4-Chlorophenyl)-N′-hydroxyethanimidamide 4-Chlorophenyl N/A 58 Synthetic intermediate
(1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide Methylthio 90–95 N/A Drug synthesis

Structure-Activity Relationships (SAR)

  • Positional Isomerism : Para-substituted methoxy derivatives (e.g., Compound 13) exhibit higher melting points than meta-substituted analogs, likely due to improved crystal packing .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilic reactivity but may reduce solubility. Electron-donating groups (e.g., methoxy) improve solubility and bioavailability .
  • Heteroaromatic Rings : Thiophene and pyridine substituents alter electronic properties and metal-binding capabilities, expanding applications in coordination chemistry .

Biological Activity

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by the following properties:

  • Molecular Formula : C10_{10}H12_{12}N2_2O2_2
  • Molecular Weight : 210.23 g/mol
  • Functional Groups : Hydroxyl (-OH), Methoxy (-OCH3_3), and Imidamide group

The presence of hydroxyl and methoxy groups enhances the compound's solubility and reactivity, making it a candidate for various biological applications.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits several biological activities, including:

  • Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Anticancer Properties : Evidence suggests that it may slow the growth of cancer cells through enzyme inhibition.

The following table summarizes the biological activities observed in related compounds:

Compound NameStructure FeaturesBiological Activity
N'-hydroxy-2-[(4-methoxyphenyl)methoxy]ethanimidamideMethoxy group at 4-positionPotential anti-inflammatory effects
N'-hydroxy-2-[(2-methoxyphenyl)methoxy]ethanimidamideMethoxy group at 2-positionLimited biological activity
N'-hydroxy-2-[(3-ethoxyphenyl)methoxy]ethanimidamideEthoxy instead of methoxyAntimicrobial properties

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes. The hydroxyl group can form hydrogen bonds with active sites, while the methoxyphenyl group can interact with hydrophobic pockets, enhancing binding affinity. This dual interaction potentially modulates various biochemical pathways, leading to observed anti-inflammatory and anticancer effects.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study assessed the compound's effects on NO production in LPS-induced RAW 264.7 cells, indicating a mild inhibitory effect on inflammation markers (IC50_{50} = 24.40 μM) .
  • Anticancer Activity :
    • Research demonstrated that derivatives of similar compounds exhibited significant cytotoxicity against various cancer cell lines, with some showing IC50_{50} values as low as 1.5 μM in melanoma cells, suggesting a promising therapeutic potential for this compound .
  • Enzyme Inhibition Studies :
    • Molecular docking studies indicated that the compound could effectively bind to target enzymes involved in cancer proliferation pathways, supporting its role as a potential drug candidate .

Future Directions

Given the preliminary findings on the biological activity of this compound, further research is warranted. Future studies should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics of the compound.
  • Mechanistic Studies : To elucidate specific pathways influenced by this compound.
  • Clinical Trials : To assess safety and efficacy in humans.

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